(R)-2-(oxetan-2-yl)acetic acid

Stereochemistry Drug Discovery STING Agonist

(R)-2-(oxetan-2-yl)acetic acid (CAS 1416146-80-9) belongs to the oxetane-carboxylic acid class, featuring a strained four-membered oxetane ring substituted at the 2-position with an acetic acid moiety in the (R)-configuration. With a molecular weight of 116.11 g/mol, a computed XLogP3-AA of -0.2, and a topological polar surface area of 46.5 Ų, this compound serves as a low-molecular-weight, polar chiral building block for medicinal chemistry programs.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
Cat. No. B11769227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(oxetan-2-yl)acetic acid
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESC1COC1CC(=O)O
InChIInChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1
InChIKeyVLLIAYSELVGSAE-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(Oxetan-2-yl)acetic Acid – Chiral Oxetane Building Block for Stereospecific Drug Discovery Procurement


(R)-2-(oxetan-2-yl)acetic acid (CAS 1416146-80-9) belongs to the oxetane-carboxylic acid class, featuring a strained four-membered oxetane ring substituted at the 2-position with an acetic acid moiety in the (R)-configuration [1]. With a molecular weight of 116.11 g/mol, a computed XLogP3-AA of -0.2, and a topological polar surface area of 46.5 Ų, this compound serves as a low-molecular-weight, polar chiral building block for medicinal chemistry programs [1]. Its predicted pKa of 4.36 ± 0.10 distinguishes it from closer oxetane-carboxylic acid positional isomers .

Why (R)-2-(Oxetan-2-yl)acetic Acid Cannot Be Replaced by Close Analogs in Stereochemically Demanding Syntheses


Generic substitution of (R)-2-(oxetan-2-yl)acetic acid with its (S)-enantiomer, the racemate, or positional oxetane-carboxylic acid isomers introduces quantifiable liabilities in pKa, stereochemical fidelity, and downstream biological target engagement. The (R)-configuration at the oxetane C2 stereocenter directly controls the three-dimensional presentation of the acetic acid side chain, which is critical when the compound is elaborated into chiral drug intermediates such as GLP-1 receptor agonists [1] or STING modulators [2]. The 0.76-unit pKa difference relative to oxetane-2-carboxylic acid alters the ionization state at physiological pH, affecting both reactivity in coupling steps and the physicochemical profile of derived products .

Quantitative Differentiation Evidence for (R)-2-(Oxetan-2-yl)acetic Acid Against the Closest Comparators


Enantiomeric Configuration (R vs. S) Determines Biological Target Affinity in Oxetane-Containing Drug Leads

The (R)-enantiomer of the oxetan-2-ylmethyl pharmacophore confers specific binding affinity to the STING protein. In a radioligand binding assay, the compound 1-methyl-4-[1-methyl-4-(3-methyl-1-{[(2R)-oxetan-2-yl]methyl}-1H-pyrazol-5-yl)-1H-imidazol-2-yl]-1H-pyrazolo[4,3-c]pyridine-6-carboxamide exhibited a Ki of 175 nM against STING [155-341, H232R] [1]. In contrast, structurally matched analogs lacking the defined (R)-oxetane stereochemistry or bearing the (S)-configuration show reduced affinity, underscoring the enantiomer-specific interaction with the target binding pocket [1]. This is consistent with the broader principle that the (R)- vs (S)-oxetane-2-ylmethyl motif dictates the spatial orientation of the attached carboxylic acid-derived side chain, a critical determinant for engagement with chiral biological receptors such as STING and GLP-1R [2].

Stereochemistry Drug Discovery STING Agonist

pKa Differentiation: (R)-2-(Oxetan-2-yl)acetic Acid Is 0.76 pKa Units Weaker Than Oxetane-2-Carboxylic Acid

The predicted pKa of (R)-2-(oxetan-2-yl)acetic acid is 4.36 ± 0.10 . Its closest positional isomer, oxetane-2-carboxylic acid (where the carboxyl group is directly attached to the oxetane C2 rather than separated by a methylene spacer), has a predicted pKa of 3.60 ± 0.20 . This ΔpKa of 0.76 units means that at pH 7.4 the target compound is approximately 5.75-fold less ionized than oxetane-2-carboxylic acid. Oxetane-3-carboxylic acid has a predicted pKa of 3.88 ± 0.20 [1], making the target compound 0.48 pKa units weaker. The methylene spacer in (R)-2-(oxetan-2-yl)acetic acid attenuates the electron-withdrawing inductive effect of the oxetane oxygen on the carboxylic acid group, resulting in reduced acidity that directly impacts solubility, membrane permeability, and reactivity in amide coupling chemistry .

Physicochemical Properties pKa Ionization State

Lipophilicity Differentiation: Computed XLogP3-AA of -0.2 Distinguishes (R)-2-(Oxetan-2-yl)acetic Acid from More Lipophilic Non-Oxetane Carboxylic Acid Building Blocks

The computed XLogP3-AA for (R)-2-(oxetan-2-yl)acetic acid is -0.2, reflecting the polarity contributed by the oxetane ring oxygen and the carboxylic acid group [1]. This value is substantially lower than that of comparable gem-dimethyl-carboxylic acid analogs, where the absence of the electronegative ring oxygen increases lipophilicity. In oxetane bioisostere studies, replacing a gem-dimethyl group with an oxetane ring was shown to reduce LogD by 0.5–1.5 units depending on the scaffold context [2]. The low lipophilicity of the target compound (XLogP3-AA = -0.2) places it in a favorable physicochemical space for drug-like building blocks, aligning with the guideline that LogD < 3 is desirable for metabolic stability [2].

Lipophilicity LogP Drug-Likeness

Solubility Advantage of Oxetane-Containing Scaffolds vs. Gem-Dimethyl Analogs: 4- to 4000-Fold Increase Documented Across Multiple Chemotypes

In a foundational study by Wuitschik et al., replacing a gem-dimethyl group with an oxetane ring increased aqueous solubility by a factor of 4 to more than 4000 across a panel of drug-like scaffolds [1]. While this data is class-level evidence and not a direct measurement on (R)-2-(oxetan-2-yl)acetic acid itself, the oxetane ring is the structural feature responsible for the solubility enhancement. The target compound, containing the oxetane ring at the 2-position with a pendant acetic acid group, is expected to benefit from this intrinsic property. The topological polar surface area of 46.5 Ų [2] further supports favorable aqueous solubility characteristics relative to non-oxetane, more lipophilic carboxylic acid building blocks [1].

Aqueous Solubility Bioisostere Oxetane

Ring Strain Energy (106–107 kJ/mol) Drives Distinctive Reactivity of the Oxetane Ring vs. Larger Cyclic Ethers

The oxetane ring possesses a ring strain energy of approximately 106–107 kJ/mol [1][2]. This is substantially lower than oxirane (114.2 kJ/mol) but dramatically higher than tetrahydrofuran (~0 kJ/mol). The intermediate strain energy makes the oxetane ring of (R)-2-(oxetan-2-yl)acetic acid sufficiently stable for handling and storage under recommended conditions (0–8°C) yet reactive enough to undergo controlled ring-opening transformations with nucleophiles under mild conditions. This property is critical for downstream synthetic elaboration: the strained oxetane can serve as a latent electrophilic handle, enabling late-stage diversification that is not possible with unstrained tetrahydrofuran or tetrahydropyran carboxylic acid analogs [1].

Ring Strain Reactivity Oxetane

Chiral Purity Requirements: Enantiomeric Excess >98% Necessary for GLP-1 Agonist and STING Modulator Intermediate Qualification

For pharmaceutical intermediate applications, the (R)-enantiomer of oxetane-2-yl derivatives is required at enantiomeric excess (ee) >98% to meet downstream drug substance specifications. The (S)-enantiomer of the closely related oxetan-2-ylmethanamine (derived from the carboxylic acid via reduction and amination) is a critical intermediate for GLP-1 receptor agonists including danuglipron, where the specified ee is ≥98% . Contamination with the (R)-enantiomer alters the three-dimensional geometry of the final drug molecule, potentially affecting receptor binding and selectivity. Similarly, STING modulators disclosed in US 11,964,978 explicitly employ the (R)-oxetan-2-ylmethyl motif, requiring enantiomerically pure starting material [1]. The racemate (2-(oxetan-2-yl)acetic acid, CAS 1416271-20-9) does not meet these stereochemical requirements and cannot be substituted in enantioselective syntheses .

Enantiomeric Purity GLP-1 Agonist Pharmaceutical Intermediate

High-Value Application Scenarios for (R)-2-(Oxetan-2-yl)acetic Acid Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of STING Modulator Candidates Requiring the (R)-Oxetane Pharmacophore

Drug discovery programs targeting the STING pathway can employ (R)-2-(oxetan-2-yl)acetic acid as an enantiopure building block to install the (R)-oxetan-2-ylmethyl moiety. Patent US 11,964,978 demonstrates that compounds bearing this motif achieve Ki values as low as 175 nM in STING radioligand binding assays . The defined (R)-configuration is essential for competitive binding to the STING protein [155-341, H232R]; the (S)-enantiomer or racemate would not present the correct pharmacophore geometry and would be unsuitable for SAR studies in this target class .

Precursor for GLP-1 Receptor Agonist Intermediates via Reduction to (R)-Oxetan-2-ylmethanamine

(R)-2-(oxetan-2-yl)acetic acid can serve as the chiral carboxylic acid precursor for (R)-oxetan-2-ylmethanamine, the enantiomeric counterpart to the (S)-amine intermediate used in GLP-1 agonist synthesis (e.g., danuglipron and related benzimidazole-containing agonists) . The enantiomeric purity requirement (ee ≥98%) for the amine intermediate applies equally to the carboxylic acid precursor, as the stereocenter is retained throughout the reduction sequence. Procurement of the racemic acid or the incorrect enantiomer would yield a 1:1 mixture of diastereomers upon coupling, failing pharmaceutical quality specifications .

Lead Optimization Programs Requiring Enhanced Solubility and Reduced Lipophilicity via Oxetane Bioisostere Incorporation

In lead optimization, (R)-2-(oxetan-2-yl)acetic acid can replace gem-dimethyl or carbonyl-containing carboxylic acid building blocks to simultaneously reduce lipophilicity (XLogP3-AA = -0.2) and increase aqueous solubility, consistent with the documented 4- to >4000-fold solubility enhancement of oxetane-for-gem-dimethyl replacements . The pKa of 4.36 ± 0.10 provides a moderately ionized species at physiological pH, balancing solubility and permeability . The (R)-configuration adds stereochemical complexity that can improve target selectivity compared to achiral building blocks .

Late-Stage Diversification via Controlled Oxetane Ring-Opening Exploiting Intermediate Ring Strain (106–107 kJ/mol)

The oxetane ring in (R)-2-(oxetan-2-yl)acetic acid possesses a ring strain energy of 106–107 kJ/mol, intermediate between oxirane (114.2 kJ/mol) and tetrahydrofuran (~0 kJ/mol) . This enables controlled nucleophilic ring-opening under mild conditions without the explosive reactivity of epoxides, allowing site-selective incorporation of the chiral 1,3-diol equivalent into more complex molecular architectures. The compound thus serves as a bifunctional building block: the carboxylic acid can undergo amide coupling while the strained oxetane remains intact for subsequent diversification, a synthetic strategy not accessible with unstrained tetrahydrofuran or tetrahydropyran carboxylic acids .

Quote Request

Request a Quote for (R)-2-(oxetan-2-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.